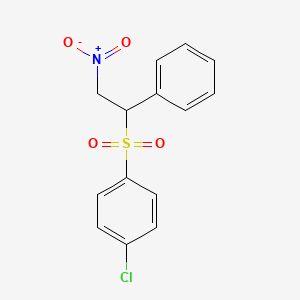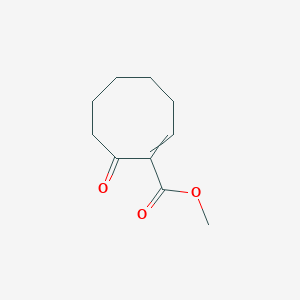![molecular formula C17H19N3 B14652373 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine CAS No. 40637-76-1](/img/structure/B14652373.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a 4-methylphenyl moiety. This compound is part of the broader class of diazenyl derivatives, known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of 4-methylaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpyrrolidine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions: 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of dyes, pigments, and other materials due to its stable diazenyl group.
作用机制
The mechanism by which 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, influencing the activity of the target molecules. The pyrrolidine ring’s structural features contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- 1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Fluorophenyl)diazenyl]phenyl}pyrrolidine
- 1-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}pyrrolidine
Comparison: Compared to its analogs, 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
CAS 编号 |
40637-76-1 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-14-4-6-15(7-5-14)18-19-16-8-10-17(11-9-16)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3 |
InChI 键 |
DGTOYMFXQMOVOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
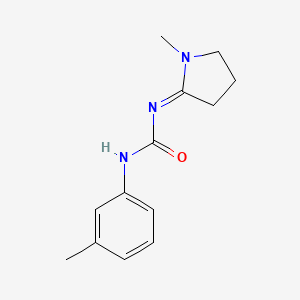

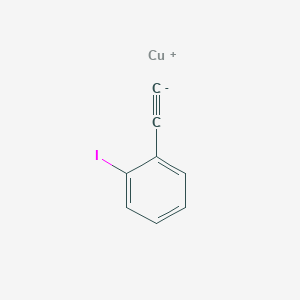
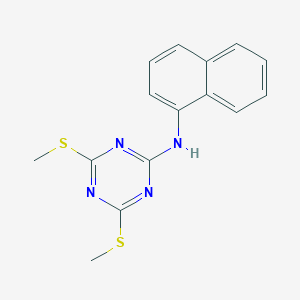
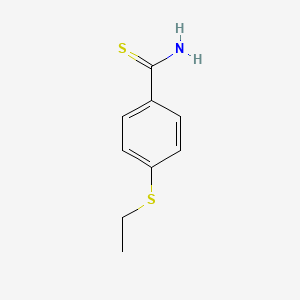


![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
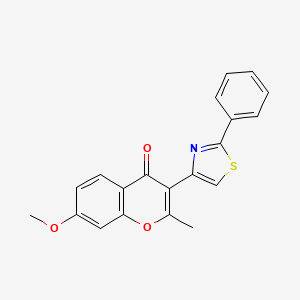
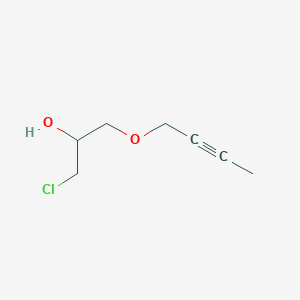
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
